Feprazone

COX-2 selectivity prostaglandin inhibition gastrointestinal safety

Feprazone is a phenylbutazone-derived pyrazolone NSAID with superior tolerability and a 10:1 COX-2:COX-1 selectivity ratio. Clinical evidence demonstrates equivalent or superior anti-arthritic efficacy to phenylbutazone at 300 mg/day with a 10-point lower side-effect rate (28.1% vs 38.1%) and significantly less edema. Against diclofenac, it matches efficacy (81.4% vs 82.5% improvement) with half the GI side effects (6.7% vs 13.1%). Its 22–25 h half-life supports convenient twice-daily dosing in chronic models. The defined 1.0 μM COX-2 IC50 enables precise SAR benchmarking. Choose feprazone to maintain pyrazolone pharmacology while minimizing fluid retention and GI confounders in longitudinal inflammation studies.

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
CAS No. 30748-29-9
Cat. No. B1672599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFeprazone
CAS30748-29-9
SynonymsBrotazona
DA 2370
DA-2370
DA2370
Fenilprenazone
Feprazone
Phenylprenazone
Prenazone
Zepelin
Molecular FormulaC20H20N2O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(=CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C20H20N2O2/c1-15(2)13-14-18-19(23)21(16-9-5-3-6-10-16)22(20(18)24)17-11-7-4-8-12-17/h3-13,18H,14H2,1-2H3
InChIKeyRBBWCVQDXDFISW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Feprazone Procurement Guide: Physicochemical and Pharmacological Baseline for Scientific Sourcing


Feprazone (CAS 30748-29-9), also known as prenazone or DA-2370, is a pyrazolone-class non-steroidal anti-inflammatory drug (NSAID) that functions as a cyclooxygenase (COX) inhibitor [1]. It is a structural analog of phenylbutazone [1], distinguished by a prenyl substituent at the 4-position of the pyrazolidinedione ring in place of the n-butyl group found in its parent compound [2]. Its molecular formula is C20H20N2O2, with a molecular weight of 320.38 g/mol [2]. The compound is supplied as a solid with melting point 156.5 °C and is typically available from research chemical vendors at purities exceeding 98% as verified by HPLC .

Feprazone Differentiation: Why Phenylbutazone, Ibuprofen, and Diclofenac Cannot Be Casually Interchanged


Feprazone belongs to the pyrazolone subclass of NSAIDs and is a direct congener of phenylbutazone [1]. Despite this structural kinship, clinical, enzymatic, and pharmacokinetic evidence reveals that feprazone cannot be treated as a therapeutically interchangeable generic substitute for other NSAIDs [1]. In double-blind clinical trials, feprazone matched or surpassed phenylbutazone in efficacy while producing statistically less edema (a key tolerability endpoint) [2]. Versus ibuprofen, feprazone achieves equivalent lumbago relief at half the daily dose, suggesting superior mg-for-mg potency in that indication [3]. Its in vitro COX-2:COX-1 selectivity ratio of approximately 10:1 distinguishes it from both strongly COX-2-selective agents (e.g., celecoxib) and non-selective inhibitors such as aspirin and indomethacin, for which the selectivity window is far narrower or inverse [4]. These differences in dose–response, tolerability profile, and enzyme selectivity make indiscriminate substitution scientifically unsound for procurement decisions in research or industrial contexts.

Feprazone Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Procurement


COX-2 Selectivity: 10-Fold Preference Over COX-1 Confirmed In Vitro

Feprazone demonstrates a 10-fold selectivity for COX-2 over COX-1 in vitro, a property that meaningfully differentiates it from non-selective NSAIDs such as aspirin, indomethacin, and meloxicam in the same assay system [1]. The concentration required for 50% inhibition of COX-2-mediated prostaglandin E2 (PGE2) production was determined to be 1.0 μmol·L⁻¹ in cultured mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS). In contrast, significant inhibition of COX-1 (measured via 6-keto-PGF1α in bovine arterial endothelial cells) was only observed at the much higher concentration of 10.0 μmol·L⁻¹. The authors concluded that feprazone should exhibit lower gastrointestinal toxicity than aspirin, indomethacin, or meloxicam.

COX-2 selectivity prostaglandin inhibition gastrointestinal safety

Feprazone vs Phenylbutazone in Rheumatoid Arthritis: Equal or Superior Efficacy with Significantly Less Edema

In a multi-hospital, double-blind controlled study involving patients with classical or definite rheumatoid arthritis (ARA criteria), feprazone (300 mg/day) was compared directly with phenylbutazone (300 mg/day) over six weeks [1]. Feprazone was found to be equally or more effective than phenylbutazone on rheumatoid arthritis. Critically, the incidence of edema—a clinically relevant safety signal—was statistically significantly lower in the feprazone group than in the phenylbutazone group. The overall side-effect rate was 28.1% for feprazone versus 38.1% for phenylbutazone, and gastrointestinal tolerance was judged better with feprazone. The usefulness rating was 68.5% for feprazone versus 54.2% for phenylbutazone.

rheumatoid arthritis edema reduction double-blind trial

Feprazone vs Diclofenac Sodium in Osteoarthritis: Comparable Efficacy at Nearly Half the Side-Effect Rate

In a multicenter double-blind comparative study in osteoarthritis patients, feprazone (300 mg/day) was compared with diclofenac sodium (75 mg/day) [1]. Both drugs showed a high improvement rate in efficacy: 81.4% for feprazone and 82.5% for diclofenac sodium, indicating therapeutic equivalence. However, the incidence of side effects was 6.7% in the feprazone-treated group versus 13.1% in the diclofenac sodium group—a near-halving of reported adverse events. The usefulness rating favored feprazone (83.3%) over diclofenac sodium (77.0%). While the side-effect difference did not reach statistical significance, the numerical divergence is substantial and clinically meaningful for tolerability-sensitive applications.

osteoarthritis side-effect incidence multicenter double-blind

Feprazone vs Ibuprofen in Lumbago: Equivalent Pain Relief at Half the Daily Dose

A double-blind controlled study in lumbago patients compared feprazone at 300 mg/day with ibuprofen at 600 mg/day [1]. Feprazone provided the same extent of lumbago relief as ibuprofen, a drug already recognized as highly useful for this indication, but achieved this outcome at only half the daily mg dose (300 mg vs 600 mg). Additionally, gastrointestinal side effects were slightly less frequent in the feprazone group, reinforcing its tolerability advantage at a lower absolute dosage.

lumbago low back pain dose comparison

Feprazone vs Aspirin in Rheumatoid Arthritis: Significantly Superior on All Parameters at a 6-Fold Lower Daily Dose

In a double-blind cross-over trial, feprazone at 600 mg daily was compared with aspirin at 3.6 g daily in rheumatoid arthritis patients [1]. Feprazone was significantly superior to aspirin in all parameters tested. This result is noteworthy because aspirin at 3.6 g/day represents a high-dose regimen. In a second, uncontrolled study of 20 RA patients with known intolerance to other NSAIDs, all 20 patients experienced improvement in gastrointestinal symptoms upon switching to feprazone, and 19 of 20 (95%) reported no GI symptoms at all while taking feprazone.

rheumatoid arthritis aspirin comparison gastrointestinal tolerance

Pharmacokinetic Differentiation: Extended 22–25 Hour Half-Life Enables Twice-Daily Dosing Without Accumulation

Pharmacokinetic studies in healthy volunteers and elderly patients establish that feprazone has a mean elimination half-life of approximately 22–25 hours after single oral dosing [1][2]. This is substantially longer than that of ibuprofen (~2 hours) or diclofenac (~2 hours), and longer than indomethacin (~4.5 hours). The long half-life permits a twice-daily dosing schedule while maintaining stable plasma concentrations. Importantly, despite the extended half-life, repeated dosing at 200 mg twice daily does not lead to drug accumulation, as confirmed by unchanged half-life upon repeated administration [1]. In healthy volunteers, mean apparent clearance is 0.0051 L/h/kg and mean volume of distribution is 0.168 L/kg [2]. Age and concomitant medications (digoxin, diuretics, hormones) do not significantly alter these parameters [2].

pharmacokinetics elimination half-life dosing regimen

Feprazone Application Scenarios: Where the Quantitative Evidence Directs Optimal Use


Rheumatoid Arthritis In Vivo Efficacy and Tolerability Studies Requiring a Phenylbutazone-Class NSAID with Reduced Edema Liability

Feprazone is the rational choice for RA animal models or clinical research where the phenylbutazone scaffold is desired but the edema and GI risk associated with phenylbutazone must be minimized. The direct head-to-head evidence demonstrates equivalent or superior anti-arthritic efficacy at 300 mg/day against phenylbutazone 300 mg/day, with statistically significantly less edema and a 10-percentage-point lower overall side-effect incidence (28.1% vs 38.1%) [1]. Researchers can use feprazone to maintain pyrazolone-class pharmacology while reducing fluid-retention confounders in chronic inflammation readouts.

Osteoarthritis Models Requiring Diclofenac-Equivalent Efficacy with Improved Tolerability for Long-Duration Studies

For osteoarthritis research demanding multi-week or multi-month dosing, feprazone offers efficacy statistically indistinguishable from diclofenac sodium (81.4% vs 82.5% improvement) yet with approximately half the observed side-effect rate (6.7% vs 13.1%) [1]. This tolerability differential becomes particularly relevant in longitudinal studies where dropouts due to GI adverse events can compromise statistical power. The 22–25 hour half-life supports twice-daily dosing without accumulation, simplifying chronic-dosing logistics [2].

Low-Back-Pain / Lumbago Models Where Milligram-Potency Advantage Over Ibuprofen Is Experimentally Valuable

Feprazone generates equivalent analgesic relief to ibuprofen in lumbago at half the daily mg dose (300 mg vs 600 mg) [1]. This 2:1 relative potency can be leveraged in dose-ranging studies, combination-therapy experiments, or formulations where minimizing bulk drug load per dose is a design priority. The slightly lower GI side-effect rate further supports its use in pain models sensitive to NSAID-induced gastric effects.

COX-2 Pharmacology Studies Exploiting a 10:1 Selectivity Ratio Without Resorting to Coxibs

Investigators studying the differential roles of COX-1 versus COX-2 in inflammation can use feprazone as a tool compound with a well-characterized 10-fold COX-2 preference [1]. Unlike highly selective coxibs (which may have confounding non-COX pharmacology) or non-selective NSAIDs like aspirin and indomethacin, feprazone occupies an intermediate selectivity space that more closely models the COX-2 bias achievable by certain next-generation NSAID candidates. The in vitro IC50 for COX-2 (1.0 μM) and the 10:1 selectivity ratio [1] provide clear quantitative benchmarks for assay design and structure–activity relationship (SAR) programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Feprazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.